molecular formula C16H16ClNO2 B5733577 N-(4-chloro-2-methylphenyl)-4-ethoxybenzamide

N-(4-chloro-2-methylphenyl)-4-ethoxybenzamide

Cat. No. B5733577
M. Wt: 289.75 g/mol
InChI Key: WBTLUVGEEUNYRE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-4-ethoxybenzamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases. BCTC belongs to the family of benzamides and has been studied extensively for its effects on the TRPV1 receptor, which is involved in pain perception and inflammation.

Mechanism of Action

N-(4-chloro-2-methylphenyl)-4-ethoxybenzamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. The TRPV1 receptor is involved in pain perception and inflammation, and its activation leads to the release of various pro-inflammatory mediators. This compound blocks the activation of the TRPV1 receptor by binding to the same site as capsaicin, thereby preventing the influx of calcium ions and subsequent release of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pain perception and inflammation. The compound has been shown to reduce the nociceptive response to various stimuli, including heat, mechanical pressure, and capsaicin. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in various cell types.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-4-ethoxybenzamide has several advantages for lab experiments, including its high purity and stability. The compound is readily available from commercial sources and can be synthesized in the lab using standard techniques. However, this compound has some limitations, including its relatively low potency and selectivity for the TRPV1 receptor. The compound also has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-4-ethoxybenzamide and its potential application in the treatment of various diseases. One direction is to develop more potent and selective TRPV1 antagonists that can be used as therapeutic agents. Another direction is to investigate the role of TRPV1 in various diseases, including cancer and neurodegenerative diseases. Finally, the development of novel drug delivery systems for this compound and other TRPV1 antagonists may enhance their therapeutic efficacy and reduce their side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases. The compound has been shown to modulate the TRPV1 receptor, which is involved in pain perception and inflammation. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its relatively low potency and selectivity for the TRPV1 receptor. Future research directions for this compound and other TRPV1 antagonists include the development of more potent and selective compounds, investigation of their role in various diseases, and the development of novel drug delivery systems.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-4-ethoxybenzamide involves several steps starting from 4-chloro-2-methylphenylamine and 4-ethoxybenzoyl chloride. The reaction is catalyzed by a base, and the product is purified through recrystallization. The yield of the reaction is typically around 50%, and the purity of the product is verified through various analytical techniques such as NMR and HPLC.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-4-ethoxybenzamide has been studied for its potential application in the treatment of various diseases, including chronic pain, inflammation, and cancer. The compound has been shown to modulate the TRPV1 receptor, which is involved in pain perception and inflammation. This compound has been shown to block the activation of TRPV1 by capsaicin, a compound found in chili peppers that is known to induce pain and inflammation.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-3-20-14-7-4-12(5-8-14)16(19)18-15-9-6-13(17)10-11(15)2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTLUVGEEUNYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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